molecular formula C8H3F4NO3 B6265281 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one CAS No. 1297553-45-7

2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one

Cat. No.: B6265281
CAS No.: 1297553-45-7
M. Wt: 237.1
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4F4NO3 It is a derivative of acetophenone, where the phenyl ring is substituted with both fluorine and nitro groups, and the ethanone moiety is trifluoromethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the additional fluorine atom on the phenyl ring.

    2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but the nitro group is positioned differently on the phenyl ring.

    2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Similar structure but lacks the nitro group.

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-one is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1297553-45-7

Molecular Formula

C8H3F4NO3

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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